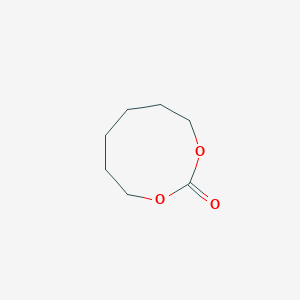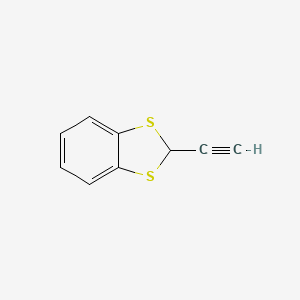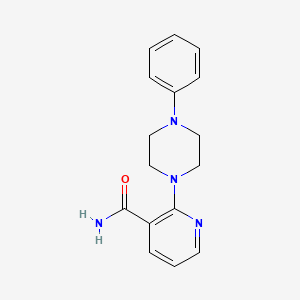
5-Methyloctadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyloctadecane is an organic compound with the molecular formula C19H40. It is a branched alkane, specifically a methyl-substituted octadecane. This compound is part of the larger family of hydrocarbons, which are primarily composed of carbon and hydrogen atoms. This compound is known for its relatively high molecular weight and its presence in various natural and synthetic contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctadecane can be achieved through several methods. One common approach involves the alkylation of octadecane with a methylating agent. This reaction typically requires a catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of unsaturated precursors. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to add hydrogen atoms to the unsaturated bonds, resulting in the formation of the desired alkane.
化学反应分析
Types of Reactions
5-Methyloctadecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common for alkanes, reduction reactions can occur under specific conditions, typically involving the removal of hydrogen atoms.
Substitution: Halogenation is a common substitution reaction for alkanes, where a hydrogen atom is replaced by a halogen atom (e.g., chlorine or bromine).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes with fewer hydrogen atoms.
Substitution: Halogenated alkanes.
科学研究应用
5-Methyloctadecane has several applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: It serves as a model compound for studying the behavior of branched alkanes in biological systems.
Medicine: Research into its potential as a component in drug delivery systems is ongoing, particularly in the context of hydrophobic drug carriers.
Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.
作用机制
The mechanism of action of 5-Methyloctadecane is primarily related to its hydrophobic nature. In biological systems, it interacts with lipid membranes, potentially altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and other molecular targets. In industrial applications, its mechanism of action is related to its ability to reduce friction and wear in mechanical systems.
相似化合物的比较
Similar Compounds
Octadecane: A straight-chain alkane with the same molecular formula but without the methyl substitution.
2-Methyloctadecane: Another branched alkane with the methyl group located at the second carbon atom.
3-Methyloctadecane: Similar to 5-Methyloctadecane but with the methyl group at the third carbon atom.
Uniqueness
This compound is unique due to the specific position of the methyl group, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This positional isomerism can result in different interactions with other molecules and materials, making it distinct from its structural isomers.
属性
CAS 编号 |
25117-35-5 |
|---|---|
分子式 |
C19H40 |
分子量 |
268.5 g/mol |
IUPAC 名称 |
5-methyloctadecane |
InChI |
InChI=1S/C19H40/c1-4-6-8-9-10-11-12-13-14-15-16-18-19(3)17-7-5-2/h19H,4-18H2,1-3H3 |
InChI 键 |
FRVYSTFGTANOHG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B14148945.png)


![2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione](/img/structure/B14148965.png)



![(3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14148992.png)



![3-Ethyl-4-methylspiro[4.4]non-3-en-2-one](/img/structure/B14149013.png)
![N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14149015.png)
![2-amino-N-[(2R)-1-[(3S)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B14149017.png)
